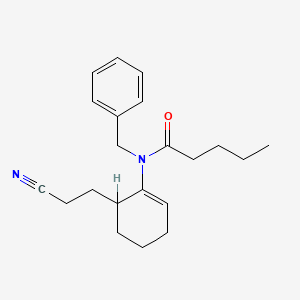
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene is an organic compound with the molecular formula C21H28N2O and a molecular weight of 324.4598 . This compound is characterized by its unique structure, which includes a benzyl group, a pentanoyl group, and a cyanoethyl group attached to a cyclohexene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene typically involves the reaction of benzylamine with pentanoyl chloride to form N-benzyl-N-pentanoylamine. This intermediate is then reacted with 6-(2-cyanoethyl)cyclohexene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The benzyl and cyanoethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1-(N-Benzyl-N-acetyl)amino-6-(2-cyanoethyl)cyclohexene: Similar structure but with an acetyl group instead of a pentanoyl group.
1-(N-Benzyl-N-propionyl)amino-6-(2-cyanoethyl)cyclohexene: Similar structure but with a propionyl group instead of a pentanoyl group.
Uniqueness
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Número CAS |
85031-41-0 |
|---|---|
Fórmula molecular |
C21H28N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
N-benzyl-N-[6-(2-cyanoethyl)cyclohexen-1-yl]pentanamide |
InChI |
InChI=1S/C21H28N2O/c1-2-3-15-21(24)23(17-18-10-5-4-6-11-18)20-14-8-7-12-19(20)13-9-16-22/h4-6,10-11,14,19H,2-3,7-9,12-13,15,17H2,1H3 |
Clave InChI |
DJCCMGJAIYGHMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)N(CC1=CC=CC=C1)C2=CCCCC2CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


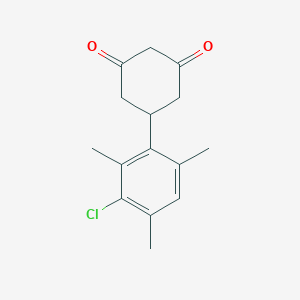
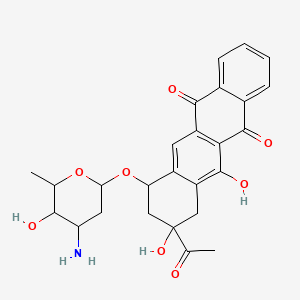
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
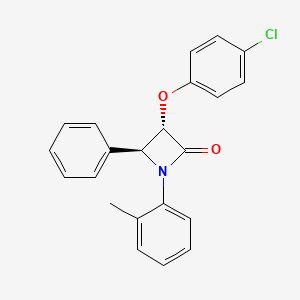
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)



![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
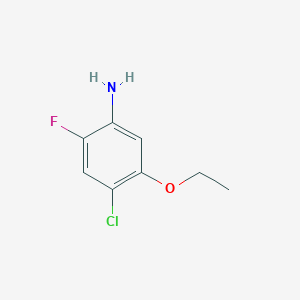

![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)

